2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is characterized by a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 5-position . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylpyrimidine and chlorinating agents.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation, often using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-Tert-butyl-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom at the 4-position.
2-Tert-butyl-4-bromopyrimidine-5-carboxylic acid: Similar structure but with a bromine atom instead of a chlorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-tert-butyl-4-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-4-5(7(13)14)6(10)12-8/h4H,1-3H3,(H,13,14) |
InChI Key |
CBKOQDUMDWJZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.